molecular formula C13H17N5O3 B2608100 ethyl (1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate CAS No. 1004253-47-7

ethyl (1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B2608100
CAS No.: 1004253-47-7
M. Wt: 291.311
InChI Key: WYHFEXDTWPZTSE-UHFFFAOYSA-N
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Description

Ethyl (1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate is a chemical compound with the molecular formula C13H16N4O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The pyrimidine ring is substituted with an ethyl group and an oxo group, while the pyrazole ring carries a methyl group and an ethyl carbamate group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.29 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Cyclization Reactions : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and related compounds were synthesized, demonstrating potent effects on increasing the reactivity of cellobiase. These findings suggest the potential for novel applications in enzyme reactivity studies (Abd & Awas, 2008).

  • Antimitotic Agents : Compounds derived from ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates showed potent antimitotic activity. Structural modifications of the carbamate group indicated that a carbamate group is essential for activity, with variations in the alkyl group affecting potency (Temple, Rener, & Comber, 1989).

  • Antimicrobial Applications : Synthesis of new pyrimidine derivatives, including ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, demonstrated antimicrobial properties against selected pathogens, indicating potential applications in addressing antimicrobial resistance (Farag, Kheder, & Mabkhot, 2008).

Novel Applications in Drug Discovery

  • Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidinones were synthesized, showing significant anticancer activity and 5-lipoxygenase inhibition, suggesting these compounds as potential leads for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

  • Antitubercular Agents : A series of dihydropyrimidines evaluated for antitubercular activity against Mycobacterium tuberculosis highlighted two compounds with significant in vitro potency, outperforming isoniazid. This suggests the potential of these compounds as a new class of antitubercular agents (Trivedi et al., 2010).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources. As with all chemicals, it should be handled with appropriate safety measures to prevent any harmful exposure or reactions .

Properties

IUPAC Name

ethyl N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-4-9-7-11(19)16-12(14-9)18-10(6-8(3)17-18)15-13(20)21-5-2/h6-7H,4-5H2,1-3H3,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFEXDTWPZTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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